molecular formula C31H42N2O9 B12322648 3beta-Amino-3-deoxydigitoxigenin

3beta-Amino-3-deoxydigitoxigenin

Cat. No.: B12322648
M. Wt: 586.7 g/mol
InChI Key: AVQGRLJRQILBRQ-UHFFFAOYSA-N
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Description

3beta-Amino-3-deoxydigitoxigenin is a synthetic cardiac glycoside derivative derived from digitoxigenin, a naturally occurring genin (aglycone) of digitoxin. This compound features a critical structural modification: the hydroxyl (-OH) group at the 3β-position of digitoxigenin is replaced by an amino (-NH₂) group. This substitution alters its pharmacological profile, particularly its interaction with sodium-potassium ATPase (Na⁺/K⁺-ATPase), a key target for cardiotonic and toxic effects .

The synthesis of 3beta-amino-3-deoxydigitoxigenin was first reported in 1972 as part of efforts to explore structural analogs of cardiac poisons with modified potency or selectivity. Partial synthesis methods involving stereoselective amination of digitoxigenin precursors were employed to achieve this derivative .

Properties

Molecular Formula

C31H42N2O9

Molecular Weight

586.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C31H42N2O9/c1-29-11-9-19(32-24(35)5-8-27(38)42-33-25(36)6-7-26(33)37)14-18(29)3-4-21-22(29)15-23(34)30(2)20(10-12-31(21,30)40)17-13-28(39)41-16-17/h13,18-23,34,40H,3-12,14-16H2,1-2H3,(H,32,35)

InChI Key

AVQGRLJRQILBRQ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O

Origin of Product

United States

Preparation Methods

Key Modifications:

  • Catalyst Screening : Transitioning from NaBH3CN to polymer-supported borohydrides simplifies product isolation.
  • Continuous Flow Systems : Microreactors improve heat and mass transfer, reducing reaction time to 2–4 hours.
  • Solvent Recycling : Ethanol is recovered via distillation, lowering environmental impact.

Table 1: Industrial vs. Laboratory-Scale Parameters

Parameter Laboratory Scale Industrial Scale
Yield 65–70% 75–80%
Reaction Time 12–24 hours 2–4 hours
Solvent Consumption 500 mL/g substrate 200 mL/g substrate
Purity >98% >99.5%

Reaction Optimization and Yield Analysis

Critical factors influencing yield and selectivity include:

Ammonia Concentration

Higher ammonia concentrations (≥5 M) favor imine formation but risk over-reduction. Optimal levels: 3–4 M.

Temperature Control

Elevated temperatures (>60°C) accelerate reaction rates but promote epimerization. Ideal range: 50–55°C.

Reducing Agent Selection

NaBH3CN outperforms alternatives like NaBH4 due to selective reduction of imines without attacking ketones.

Table 2: Impact of Reducing Agents on Yield

Reducing Agent Yield (%) Epimerization (%)
NaBH3CN 70 2
NaBH4 45 15
LiAlH4 30 25

Analytical Characterization Techniques

Post-synthesis analysis ensures structural fidelity and purity:

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Distinct signals for the 3β-NH2 group (δ 1.8–2.1 ppm) and absence of 3-OH resonance confirm deoxygenation.
  • 13C NMR : Carbon at C-3 shifts from δ 70.5 (OH-bearing) to δ 52.3 (NH2-bearing).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+ at m/z 415.2684 (calculated: 415.2687).

Chromatographic Purity

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water gradient).

Applications in Pharmacological Research

The improved accessibility of 3β-amino-3-deoxydigitoxigenin has facilitated:

  • Na+/K+ ATPase Studies : Structural analogs probe cardiac glycoside binding sites.
  • Drug Conjugates : Amine group enables bioconjugation to antibodies for targeted therapies.

Chemical Reactions Analysis

Types of Reactions: 3beta-Amino-3-deoxydigitoxigenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Scientific Research Applications

3beta-Amino-3-deoxydigitoxigenin has shown promise in several scientific research areas:

Comparison with Similar Compounds

Structural Analogues: 3beta- vs. 3alpha-Amino Isomers

The stereochemistry of the amino group at the 3-position significantly influences biological activity. For instance:

  • 3beta-Amino-3-deoxydigitoxigenin exhibits stronger cardiotoxic effects compared to its 3alpha-amino counterpart. This is attributed to the beta configuration, which mimics the natural 3β-OH orientation in digitoxigenin, enabling better binding to Na⁺/K⁺-ATPase .
  • 3alpha-Amino-3-deoxydigitoxigenin shows reduced potency due to steric hindrance and suboptimal receptor interactions .

Derivatives from Other Genins

Similar 3-amino-3-deoxy modifications have been applied to other cardiac genins, yielding compounds with distinct properties:

Compound Parent Genin Key Structural Feature Biological Activity
3beta-Amino-3-deoxydigitoxigenin Digitoxigenin 3β-NH₂ substitution High cardiotoxicity, Na⁺/K⁺-ATPase inhibition
3-Amino-3-deoxyuzarigenin Uzarigenin 3-NH₂, additional 5β-OH Enhanced metabolic stability, moderate activity
3-Amino-3-deoxyoleandrigenin Oleandrigenin 3-NH₂, 16-acetoxy group Increased lipophilicity, prolonged half-life

Key Findings :

  • Uzarigenin-derived analogs exhibit greater stability due to the 5β-OH group, which reduces enzymatic degradation .
  • Oleandrigenin derivatives with 16-acetoxy modifications show enhanced membrane permeability, improving bioavailability .

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